methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Properties
IUPAC Name |
methyl 7-[(3,4-dichlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)21-17(23)12-3-5-15(19)16(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKBQIGGQYERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group is introduced through an amide coupling reaction. This involves the reaction of 3,4-dichlorobenzoic acid with the isoquinoline derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from isoquinoline structures exhibit significant anticancer properties. Methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its cytotoxic effects against various cancer cell lines.
- Case Study : A study conducted on isoquinoline derivatives demonstrated that modifications to the benzamide moiety could enhance the compound's ability to induce apoptosis in cancer cells. The presence of the dichlorobenzamide group is believed to increase the compound's interaction with cellular targets involved in cancer progression .
Neuroprotective Effects
The compound has shown promise in neuropharmacology, particularly for conditions like Alzheimer's disease. Its structure allows it to interact with neurotransmitter systems.
- Mechanism of Action : The compound may inhibit butyrylcholinesterase (BuChE), an enzyme associated with cholinergic neurotransmission. Inhibition of BuChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes that play roles in various diseases.
Butyrylcholinesterase Inhibition
The compound's potential as a BuChE inhibitor is particularly relevant for neurodegenerative diseases.
- Research Findings : Studies have shown that modifications to the isoquinoline structure can lead to enhanced selectivity and potency against BuChE compared to acetylcholinesterase (AChE). This selectivity is crucial for developing therapeutics aimed at treating Alzheimer's disease without significant side effects associated with AChE inhibition .
Mechanism of Action
The mechanism of action of methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Research Findings and Implications
Substituent-Driven Activity : Analogous compounds with electron-withdrawing groups (e.g., -CF$ _3 $, -Cl) often exhibit enhanced bioactivity, suggesting the target compound’s dichlorobenzamido group may confer similar advantages .
Synthetic Scalability : High yields for tert-butyl derivatives (e.g., 7c , 99%) demonstrate robust protocols adaptable to methyl ester analogs .
Spectroscopic Signatures : The absence of tert-butyl signals (e.g., 1.43 ppm in 7c ) in the target compound’s $ ^1H $-NMR would distinguish it from tert-butyl analogs .
Biological Activity
Methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H16Cl2N2O3
- Molecular Weight : 375.24 g/mol
The synthesis typically involves the condensation of 3,4-dihydroisoquinoline derivatives with 3,4-dichlorobenzoyl chloride under basic conditions to form the amide linkage, followed by esterification to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research on related isoquinoline derivatives demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases, particularly in breast and lung cancer cells .
- Case Study : A study involving a series of isoquinoline derivatives showed that those with halogen substitutions (like chlorine) had enhanced activity against MCF-7 breast cancer cells. The compounds were evaluated using MTT assays, revealing IC50 values in the low micromolar range .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Isoquinoline derivatives have shown potential in inhibiting pro-inflammatory cytokines and mediators.
- Mechanism of Action : It is suggested that these compounds may inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
- Absorption and Distribution : Preliminary studies indicate that similar compounds can cross the blood-brain barrier (BBB), which is essential for treating central nervous system disorders .
- Toxicity Profile : Toxicological assessments have shown that while some derivatives exhibit cytotoxicity towards cancer cells, they also display low toxicity towards normal cells at therapeutic doses. This selectivity is vital for developing safe anticancer agents.
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of dihydroisoquinoline precursors followed by amidation with 3,4-dichlorobenzoyl chloride. Key steps include:
- Cyclization : Use of tert-butyl or methyl carbamate protecting groups to stabilize intermediates .
- Amidation : Reaction conditions (e.g., anhydrous solvents like THF, inert atmosphere) to prevent hydrolysis of the dichlorobenzamide group .
- Purification : Column chromatography with mobile phases adjusted to pH 5.5 ± 0.02 (e.g., methanol/water mixtures with phosphate buffers) to isolate the target compound .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify dihydroisoquinoline backbone and substituent positions .
- X-ray Crystallography : Resolves spatial arrangement of the dichlorobenzamido group and confirms stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., observed vs. calculated m/z for ) .
Q. What preliminary bioactivity screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Test binding affinity for targets like monoamine oxidases (MAOs) or cholinesterases using fluorometric or colorimetric substrates .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., DMAP for amidation), and reaction time .
- In Situ Monitoring : Employ HPLC or TLC with UV detection to track intermediate formation and adjust conditions dynamically .
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl generated during amidation .
Q. How should contradictory data in enzyme inhibition studies (e.g., varying IC values across assays) be addressed?
- Methodological Answer :
- Assay Replication : Repeat experiments with standardized protocols (e.g., identical buffer pH, substrate concentrations) to rule out technical variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., surface plasmon resonance for binding kinetics vs. enzymatic activity assays) .
- Computational Validation : Perform molecular docking to compare binding modes across assay conditions and identify pH- or cofactor-dependent interactions .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify interacting proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes post-treatment .
- In Silico Modeling : Molecular dynamics simulations to predict stability of ligand-target complexes under physiological conditions .
Q. How can environmental stability and degradation pathways of this compound be evaluated?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers at varying pH (2–12) and analyze degradation products via LC-MS .
- Photolytic Degradation : Use UV irradiation chambers to simulate sunlight exposure and identify photooxidation byproducts .
- Microbial Biodegradation : Incubate with soil or water microbiota and monitor metabolite formation using C-labeled tracer techniques .
Q. What advanced methodologies are recommended for assessing in vivo toxicity and pharmacokinetics?
- Methodological Answer :
- ADME Profiling :
- Plasma Stability : Incubate with rodent plasma and quantify parent compound via LC-MS/MS .
- Tissue Distribution : Use whole-body autoradiography in animal models .
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression changes .
Q. How can computational tools enhance the design of derivatives with improved selectivity?
- Methodological Answer :
- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects on target binding .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for virtual analogs .
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
